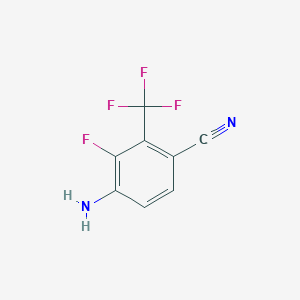

4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-7-5(14)2-1-4(3-13)6(7)8(10,11)12/h1-2H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIGNTFYLJUGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)C(F)(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of m-Trifluoromethyl Fluorobenzene

The synthesis begins with m-trifluoromethyl fluorobenzene , which undergoes regioselective bromination using dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and concentrated sulfuric acid. The reaction occurs at 100–120°C for 5–7 hours, producing 4-fluoro-2-bromo-3-(trifluoromethyl)benzene with >98% purity. Critical parameters include:

-

Molar ratio : 0.6:1 (dibromohydantoin to m-trifluoromethyl fluorobenzene)

-

Solvent system : 4–5 L glacial acetic acid per kilogram of substrate

-

Acid catalyst : 5–20 wt% sulfuric acid relative to substrate

This step achieves near-quantitative conversion due to the electron-withdrawing effects of the trifluoromethyl and fluorine groups, which direct bromination to the para position relative to the fluorine.

Cyano Group Displacement

The brominated intermediate reacts with cuprous cyanide (CuCN) in quinoline at 150–160°C for 20 hours, substituting bromine with a cyano group via a Rosenmund-von Braun reaction. Steam distillation isolates 4-fluoro-2-(trifluoromethyl)benzonitrile in 85% yield. Key considerations:

-

Solvent : Quinoline (3–5 L per kilogram of brominated intermediate)

-

Stoichiometry : 1.1:1 molar ratio of CuCN to substrate

-

Byproducts : Trace CuBr residues removed via aqueous washes

Aminolysis with Liquid Ammonia

The final step involves ammonolysis in ethanol under pressure (120°C, 8 hours), where the fluorine atom at the 4-position is replaced by an amino group. Toluene recrystallization yields 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile with 99.2% HPLC purity and an overall yield of 73–75%.

Table 1: Three-Step Synthesis Metrics

| Parameter | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Yield | >98% | 85% | 95% |

| Temperature | 100–120°C | 150–160°C | 120°C |

| Reaction Time | 5–7 h | 20 h | 8 h |

| Key Reagent | Dibromohydantoin | CuCN | Liquid NH₃ |

Ammonium Bisulfate-Catalyzed One-Pot Synthesis

Reaction Overview

A streamlined method replaces bromination with direct formylation and cyanation. 4-Amino-2-(trifluoromethyl)benzaldehyde reacts with ammonium bisulfate in acetic acid-toluene at reflux (110°C, 16 hours), dehydrating the aldehyde to a nitrile.

Optimization Insights

-

Catalyst loading : 10 wt% ammonium bisulfate relative to aldehyde

-

Solvent system : Toluene-acetic acid (10:1 v/v)

-

Workup : Base hydrolysis (NaOH) removes residual catalyst, yielding 98.9% pure product.

This route avoids hazardous cyanide reagents, though substrate availability limits scalability.

Grignard-Based Green Synthesis

Carbon Dioxide Incorporation

A novel approach starts with 2-bromo-5-fluorobenzotrifluoride , which undergoes Grignard reaction with magnesium in THF. Subsequent carbon dioxide quenching forms 4-fluoro-2-(trifluoromethyl)benzoic acid .

Ammonolysis and Dehydration

The benzoic acid is treated with liquid ammonia under catalytic conditions (120°C, 6 hours) to form 4-amino-2-(trifluoromethyl)benzamide , which is dehydrated using P₂O₅ at 180°C to yield the target nitrile.

Advantages :

-

Eliminates toxic cyanide and brominating agents

-

Utilizes CO₂ as a C1 synthon

-

Overall yield: 68% (three steps)

Comparative Analysis of Methods

Table 2: Method Comparison

| Metric | Three-Step | Ammonium Bisulfate | Grignard |

|---|---|---|---|

| Overall Yield | 73–75% | 98.9% (step) | 68% |

| Purity | 99.2% | 99.9% | 97% |

| Hazardous Reagents | CuCN, H₂SO₄ | Acetic acid | None |

| Scalability | Industrial | Lab-scale | Pilot-scale |

Industrial and Environmental Considerations

The three-step method dominates production due to established infrastructure, though CuCN waste requires cyanide detoxification. The Grignard route offers greener chemistry but faces higher energy costs for CO₂ handling. Recent advances in flow chemistry could enhance the ammonium bisulfate method’s viability by improving heat transfer during dehydration .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of drugs targeting neurological disorders due to its trifluoromethyl group, which enhances biological activity. For instance, this compound is a precursor to bicalutamide, an androgen antagonist used in prostate cancer treatment. The demand for this intermediate has increased significantly as pharmaceutical companies expand their portfolios of treatments for chronic diseases .

Case Study: Bicalutamide Synthesis

In a study focusing on the efficient synthesis of bicalutamide, researchers highlighted the role of 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile in achieving high yields and purity through optimized synthetic routes. The process demonstrated that using this compound as an intermediate not only improved efficiency but also reduced the environmental impact associated with traditional synthesis methods .

Agricultural Chemicals

Insecticide Formulation

This compound is utilized in formulating agrochemicals, particularly as an effective insecticide. Its unique chemical properties allow it to act as a potent pest control agent, which is crucial for enhancing crop protection and yield. The incorporation of 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile into agricultural formulations has been shown to improve efficacy against various pests while minimizing harm to non-target species .

Material Science

Enhancing Material Properties

In material science, 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile is integrated into polymers and coatings to enhance their thermal stability and chemical resistance. This application is particularly valuable in industries where durability and performance under harsh conditions are essential. The compound's ability to improve the mechanical properties of materials has led to its adoption in developing high-performance coatings and composites .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile is employed as a standard reference material in chromatographic techniques. Its use aids researchers in accurately quantifying similar compounds in complex mixtures, ensuring reliable analytical results. This application underscores the importance of this compound in laboratory settings where precision is critical .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis (e.g., bicalutamide). | Enhances biological activity; improves synthesis efficiency. |

| Agricultural Chemicals | Used in formulating insecticides for pest control. | Effective against pests; promotes crop protection. |

| Material Science | Incorporated into polymers and coatings for improved properties. | Enhances thermal stability and chemical resistance. |

| Analytical Chemistry | Serves as a standard reference material in chromatographic techniques. | Ensures accurate quantification of compounds in mixtures. |

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile with key analogs, focusing on substituent positions, physicochemical properties, and applications:

Biological Activity

4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile is a fluorinated organic compound characterized by its unique molecular structure, which includes an amino group, a fluoro group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C8H5F4N

- Molecular Weight : Approximately 204.12 g/mol

- Structure : The presence of highly electronegative fluorine atoms enhances its lipophilicity and metabolic stability.

Biological Activity

The biological activity of 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Key aspects of its biological activity include:

- Enzyme Interaction : The compound may modulate enzyme activities, influencing cellular functions and signaling pathways. The amino group can form hydrogen bonds with active sites on proteins, while the fluorine atoms enhance binding affinity through non-covalent interactions .

- Antibacterial Activity : Similar fluorinated compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies on related fluorinated aldimines have shown comparable activity to standard antibiotics like ampicillin .

The mechanisms by which 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances membrane permeability and metabolic stability, allowing for better interaction with biological targets.

Case Studies and Research Findings

- Antimicrobial Studies : Research has indicated that compounds similar to 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile exhibit moderate to high antibacterial activity against various pathogens. For example, studies involving fluorinated aldimines showed significant potency against E. coli and S. aureus, suggesting a potential application for this compound in treating bacterial infections .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of fluorinated compounds have revealed that the inclusion of trifluoromethyl groups can substantially increase the potency of drugs targeting specific enzymes or receptors. This has been particularly noted in studies focusing on drug candidates for inhibiting reverse transcriptase enzymes .

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique features of 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)benzonitrile | C8H4F4N | Lacks the amino group; less versatile |

| 2-Amino-6-fluorobenzonitrile | C7H6F2N | Lacks trifluoromethyl group; different properties |

| 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile | C8H5F4N | Unique positional arrangement of functional groups |

| 3-Fluoro-5-(trifluoromethyl)benzonitrile | C8H4F4N | Variations in fluorination pattern |

Q & A

Q. What are the key synthetic routes for 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step aromatic substitution. For example, trifluoromethylation via halogen exchange (e.g., using CF₃Cu or CF₃SiMe₃) followed by fluorination with agents like Selectfluor™. Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and catalysts (e.g., Pd for cross-coupling). Yields improve with inert atmospheres and controlled stoichiometry of substituents .

Q. Which analytical techniques are recommended for assessing purity and structural integrity?

High-performance liquid chromatography (HPLC) with a Waters Spherisorb ODS-2 column (L1 type) is effective. Use a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min, with UV detection at 254 nm. Retention time for this compound is ~3.0 minutes, distinguishable from common impurities like 4-amino-2-(trifluoromethyl)benzonitrile (relative retention time: 0.4) .

Q. How do the fluorine and trifluoromethyl groups influence physicochemical properties?

The trifluoromethyl group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability, while the fluorine atom at position 3 improves electronegativity and hydrogen-bonding potential. These modifications collectively boost membrane permeability and binding affinity to hydrophobic enzyme pockets .

Advanced Research Questions

Q. What computational strategies predict binding interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model interactions. For example, the trifluoromethyl group stabilizes binding to kinase ATP pockets via hydrophobic interactions, while the amino group forms hydrogen bonds with catalytic residues. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How can structure-activity relationship (SAR) studies be designed using analogues?

Compare derivatives like 2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile (introduces bromine for electrophilic reactivity) or 4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile (alters substitution pattern). Test in enzyme inhibition assays (e.g., IC₅₀ measurements) to correlate substituent position with activity. Data contradictions (e.g., varying IC₅₀ across studies) may arise from assay pH, solvent polarity, or target isoform differences .

Q. What methodologies resolve contradictions in reported biological activity data?

Standardize assay conditions:

Q. How is this compound utilized in synthesizing complex therapeutic agents?

As a key intermediate, it participates in Suzuki-Miyaura couplings (e.g., with pyridinyl boronic acids) to generate polycyclic kinase inhibitors. For example, Step 13-1 in a European patent describes its use in synthesizing a morpholino-pyrazole derivative via nucleophilic aromatic substitution .

Methodological Tables

Table 1. HPLC Parameters for Purity Analysis

| Parameter | Specification |

|---|---|

| Column | Waters Spherisorb ODS-2 (C18, 5 µm) |

| Mobile Phase | Acetonitrile/Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | ~3.0 minutes |

Table 2. Comparative SAR of Analogues

| Compound | Substituent Position | Key Property Change |

|---|---|---|

| 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile | Br at position 5 | Increased electrophilicity |

| 4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile | Br at position 4 | Altered steric hindrance |

| 2-Fluoro-6-(trifluoromethyl)benzonitrile | No amino group | Reduced hydrogen-bonding capacity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.